2-Pentylcyclopentanone
Overview
Description
2-Pentylcyclopentanone (2-PC) is a cyclic ketone used in various fields due to its unique properties, which include a strong aroma and a low boiling point. It is primarily used for R&D purposes .
Molecular Structure Analysis
The molecular formula of 2-Pentylcyclopentanone is C10H18O . Its molecular weight is 154.254 . The structure consists of a cyclopentanone ring with a pentyl group attached .Scientific Research Applications
Photochemistry and Photophysics
2-Pentylcyclopentanone: plays a significant role in the field of photochemistry and photophysics. It can be involved in the study of light-induced chemical reactions, which is crucial for understanding processes like photosynthesis and photomedicine. This compound can be used to explore the formation, properties, and reactivity of excited states of molecules, which are pivotal in the development of luminescent sensors and in the conversion and storage of energy .
Electrochemistry
The electrochemical behavior of 2-Pentylcyclopentanone can be studied using techniques like cyclic voltammetry. This research can lead to insights into the relationship between molecular structure and electrochemical properties, which is essential for the development of sensors and energy storage devices .
Nanotechnology
In nanotechnology, 2-Pentylcyclopentanone could be investigated for its potential to modify the surface properties of carbon nanotubes (CNTs). This can impact the functionalization of CNTs, which is a critical step in their application in electronics, drug delivery, and other high-tech areas .
Safety and Hazards
properties
IUPAC Name |
2-pentylcyclopentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-6-9-7-5-8-10(9)11/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWOJVJCRAHBJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044566 | |
Record name | 2-Pentylcyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Cyclopentanone, 2-pentyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
4819-67-4 | |
Record name | 2-Pentylcyclopentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4819-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Delfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004819674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentanone, 2-pentyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Pentylcyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-pentylcyclopentan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.084 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DELFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2873H3P924 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can plant cell cultures be used to produce specific stereoisomers of 2-pentylcyclopentanone?
A: Yes, research suggests that plant cell cultures can facilitate stereoselective reduction reactions involving 2-pentylcyclopentanone. For instance, cultured cells of Marchantia polymorpha preferentially reduced the carbonyl group of 2-pentylcyclopentanone, yielding predominantly the anti-2-pentylcyclopentanol. [] Furthermore, Catharanthus roseus cell cultures demonstrated the ability to hydrogenate 2-pentylcyclopent-2-enone, producing (R)-2-pentylcyclopentanone with high stereoselectivity. [] This highlights the potential of utilizing specific plant cell cultures for targeted production of desired stereoisomers.
Q2: What is an interesting reaction that 2-pentylcyclopentanone can undergo?
A: 2-Pentylcyclopentanone can participate in the Reformatsky reaction, leading to the formation of bicyclic γ-lactones. [] For example, reacting 2-pentylcyclopentanone with tert-butyl bromoacetate and zinc in benzene yields a β-hydroxy-acid intermediate. This intermediate can then be converted into 4-pentyl-3,4-trimethylene-4-butanolide. [] This reaction pathway highlights the versatility of 2-pentylcyclopentanone as a building block in organic synthesis.
Q3: Can the stereochemistry of the products be controlled in reactions involving derivatives of 2-pentylcyclopentanone?
A: Yes, the stereochemical outcome of reactions involving derivatives of 2-pentylcyclopentanone can be influenced by the geometry of the starting materials. For instance, the cyclisation of 4-methyldec-4-enal to 3-methyl-2-pentylcyclopentanone, catalyzed by stannic chloride, exhibits stereocontrol. [] The Z-isomer of the aldehyde preferentially forms the cis-ketone, while the E-isomer yields the trans-ketone. [] This example demonstrates the importance of considering the starting material's geometry for achieving desired stereochemical outcomes.
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